molecular formula C19H12BrFN2OS2 B14965957 3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B14965957
M. Wt: 447.3 g/mol
InChI Key: FSWDDZGMTGGYIJ-UHFFFAOYSA-N
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Description

3-(4-BROMOPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Fluorophenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions, where a fluorophenylmethylsulfanyl group is introduced to the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This might include:

    Scaling up the reaction conditions: to industrial reactors.

    Purification techniques: such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromophenyl or fluorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dehalogenated compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or activating their function.

    Interfering with Cellular Pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with different substituents.

    Phenyl-substituted Pyrimidines: Compounds with similar core structures but different aromatic substitutions.

Uniqueness

    Unique Substituent Pattern: The combination of bromophenyl and fluorophenylmethylsulfanyl groups.

    Potential Biological Activity: Distinct interactions with biological targets due to its unique structure.

Properties

Molecular Formula

C19H12BrFN2OS2

Molecular Weight

447.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H12BrFN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-10H,11H2

InChI Key

FSWDDZGMTGGYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)F

Origin of Product

United States

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